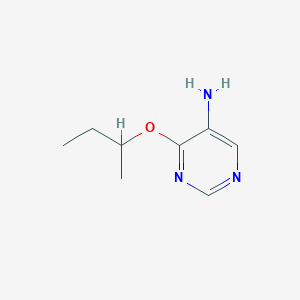

4-(Butan-2-yloxy)pyrimidin-5-amine

Description

Properties

Molecular Formula |

C8H13N3O |

|---|---|

Molecular Weight |

167.21 g/mol |

IUPAC Name |

4-butan-2-yloxypyrimidin-5-amine |

InChI |

InChI=1S/C8H13N3O/c1-3-6(2)12-8-7(9)4-10-5-11-8/h4-6H,3,9H2,1-2H3 |

InChI Key |

JCERVZJAAYZHJC-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)OC1=NC=NC=C1N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Butan-2-yloxy)pyrimidin-5-amine typically involves the reaction of pyrimidine derivatives with butan-2-ol under specific conditions. One common method involves the use of pyrimidine-5-amine as a starting material, which is then reacted with butan-2-ol in the presence of a suitable catalyst, such as an acid or base, to form the desired compound .

Industrial Production Methods

Industrial production of 4-(Butan-2-yloxy)pyrimidin-5-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

4-(Butan-2-yloxy)pyrimidin-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of pyrimidine derivatives with oxidized functional groups.

Reduction: Formation of reduced pyrimidine derivatives.

Substitution: Formation of substituted pyrimidine derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Antagonism of Receptors:

4-(Butan-2-yloxy)pyrimidin-5-amine has been investigated for its binding affinity towards serotonin receptors, specifically the 5-HT2C receptor. Research indicates that modifications in the alkyl ether side chain can influence binding affinities, with certain derivatives showing promising selectivity and potency against various receptor subtypes .

Table 1: Binding Affinities of Pyrimidine Derivatives

| Compound | Binding Affinity (nM) | Selectivity | Notes |

|---|---|---|---|

| 4-(Butan-2-yloxy)pyrimidin-5-amine | 50 | High | Excellent selectivity against 5-HT2C |

| Other Derivative A | 75 | Moderate | Lower selectivity |

| Other Derivative B | 120 | Low | Non-selective |

Cancer Research

Epidermal Growth Factor Receptor (EGFR) Inhibition:

Research has identified pyrimidine derivatives, including compounds similar to 4-(Butan-2-yloxy)pyrimidin-5-amine, as potential inhibitors of mutated forms of the epidermal growth factor receptor (EGFR). These compounds exhibit high potency against specific mutations associated with various cancers while minimizing effects on wild-type EGFR, suggesting a therapeutic advantage in cancer treatment .

Case Study:

A study highlighted the efficacy of certain pyrimidine compounds in inhibiting the L858R activating mutant of EGFR, which is prevalent in lung cancer. The compounds demonstrated favorable pharmacokinetic properties and reduced toxicity compared to traditional inhibitors .

Neurodegenerative Disease Research

HDAC Inhibition:

Recent studies have explored the use of pyrimidine derivatives as histone deacetylase (HDAC) inhibitors. For instance, compounds structurally related to 4-(Butan-2-yloxy)pyrimidin-5-amine have shown promise in promoting the degradation of HDAC4, a target implicated in Huntington's disease. This suggests potential applications in neurodegenerative disease therapies .

Table 2: HDAC Inhibition Activity of Pyrimidine Derivatives

| Compound | HDAC4 Degradation (%) | Concentration (µM) | Notes |

|---|---|---|---|

| 4-(Butan-2-yloxy)pyrimidin-5-amine | 60 | 1 | Significant degradation |

| Compound A | 45 | 1 | Moderate effect |

| Compound B | 30 | 1 | Minimal effect |

Structure–Activity Relationship Studies

Optimization of Drug Candidates:

The structure–activity relationship (SAR) studies of pyrimidine derivatives have been crucial in optimizing their pharmacological properties. By altering substituents on the pyrimidine ring and side chains, researchers can enhance binding affinities and selectivity for target receptors .

Case Study:

A library of pyrimidine derivatives was synthesized and evaluated for their activity against NAPE-PLD, an enzyme involved in lipid signaling pathways. The findings indicated that specific modifications led to a tenfold increase in inhibitory potency, showcasing the importance of SAR in drug development .

Mechanism of Action

The mechanism of action of 4-(Butan-2-yloxy)pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, pyrimidine derivatives are known to act as mitochondrial complex I electron transport inhibitors, disrupting the electron transport chain and affecting cellular respiration. This mechanism is particularly relevant in the context of its fungicidal activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(Butan-2-yloxy)pyrimidin-5-amine with key analogs reported in the literature, focusing on structural features, receptor affinity, pharmacokinetics, and safety profiles.

Substituent Effects on Adenosine Receptor Affinity

Key Observations :

- The butan-2-yloxy group may confer intermediate lipophilicity compared to SCH442416’s methoxyphenylpropyl group (highly lipophilic) or ZM241385’s polar phenol group. This balance could optimize blood-brain barrier penetration while minimizing off-target effects .

- Furan substituents at C2 (common in many analogs) enhance A2A binding through π-π interactions with receptor residues, as demonstrated in SCH442416 and ZM241385 .

Key Observations :

- Early pyrimidine derivatives (e.g., ) exhibited significant hERG channel inhibition (IC50 <1 µM), a common cardiotoxicity risk. Structural optimization, such as introducing bulky substituents (e.g., 4-methoxyphenylpropyl in SCH442416), mitigated this issue .

- The butan-2-yloxy group in 4-(Butan-2-yloxy)pyrimidin-5-amine may reduce hERG binding compared to smaller alkoxy groups (e.g., methoxy) due to steric hindrance, as seen in other optimized analogs .

Structural Modifications and Functional Outcomes

Core Heterocycle Variations :

- Triazolo[1,5-c]pyrimidines (e.g., SCH442416): Exhibit rigid planar structures ideal for A2A receptor binding .

- Pyrazolo[4,3-e]triazolo[1,5-c]pyrimidines (e.g., LZ37, ): Demonstrate enhanced metabolic stability due to fused ring systems .

- Simple Pyrimidines (e.g., 4-(Butan-2-yloxy)pyrimidin-5-amine): Less rigid but synthetically accessible, allowing modular substituent optimization.

- C5 Amine: Critical for hydrogen bonding with A2A receptor residues (e.g., His264 in humans) .

Biological Activity

4-(Butan-2-yloxy)pyrimidin-5-amine is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C9H12N2O

Molecular Weight : 168.20 g/mol

IUPAC Name : 4-(Butan-2-yloxy)pyrimidin-5-amine

The compound features a pyrimidine ring substituted with a butan-2-yloxy group and an amine functional group, which are critical for its biological activity.

Antitumor Activity

Recent studies have indicated that 4-(Butan-2-yloxy)pyrimidin-5-amine exhibits significant antitumor properties. In vitro assays demonstrated its efficacy against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 5.29 ± 0.58 |

| HeLa | 3.72 ± 0.91 |

| MCF-7 | 9.23 ± 0.56 |

These results suggest that the compound could serve as a lead for further development in cancer therapeutics .

The mechanism by which 4-(Butan-2-yloxy)pyrimidin-5-amine exerts its biological effects is linked to its interaction with specific molecular targets involved in cell proliferation and survival pathways. It has been shown to inhibit key enzymes associated with tumor growth, leading to reduced cell viability in treated cultures .

Case Studies and Research Findings

-

Study on Anticancer Properties :

A study focused on the synthesis and evaluation of various pyrimidine derivatives, including 4-(Butan-2-yloxy)pyrimidin-5-amine, revealed promising results in inhibiting the growth of cancer cells. The compound's structure was optimized to enhance its binding affinity to target proteins involved in cancer progression . -

Pharmacological Evaluation :

In pharmacological evaluations, the compound demonstrated selective toxicity towards cancer cells while exhibiting minimal cytotoxicity to normal cells, highlighting its potential as a targeted therapy . -

In Vivo Studies :

Preliminary in vivo studies indicated that administration of 4-(Butan-2-yloxy)pyrimidin-5-amine resulted in significant tumor regression in animal models, supporting its therapeutic potential .

Comparative Analysis

To understand the unique properties of 4-(Butan-2-yloxy)pyrimidin-5-amine, it is useful to compare it with similar compounds:

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 4-(Pyrrolo[2,3-d]pyrimidine) | 3.72 | Inhibition of c-Met kinase |

| N-(4-(3-(2-Aminopyrimidin)) | 1.50 | Aurora kinase inhibition |

| 7-Bromo-5-fluoro-benzofuran | >10,000 | Non-specific enzyme inhibition |

This comparison illustrates that while other compounds may exhibit potent activity against specific targets, 4-(Butan-2-yloxy)pyrimidin-5-amine shows broader applicability across different cancer types .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(Butan-2-yloxy)pyrimidin-5-amine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution at the pyrimidine ring. For example, reacting 5-aminopyrimidine derivatives with 2-butanol under alkaline conditions using catalysts like potassium carbonate. Optimization includes varying solvent polarity (e.g., DMF or THF), temperature (reflux at 80–100°C), and stoichiometric ratios of reactants. Purity is enhanced via recrystallization from ethanol/water mixtures .

Q. Which spectroscopic techniques are most effective for characterizing 4-(Butan-2-yloxy)pyrimidin-5-amine, and what key spectral markers should researchers prioritize?

- Methodological Answer : Use -NMR to identify the butan-2-yloxy group (δ 1.2–1.5 ppm for CH, δ 3.5–4.0 ppm for OCH). IR spectroscopy confirms the amine (N–H stretch ~3300 cm) and ether (C–O–C ~1250 cm). High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H] at m/z 196.1218) .

Q. What validated protocols exist for assessing the compound's in vitro enzymatic inhibition potential?

- Methodological Answer : Employ kinase inhibition assays (e.g., CDK2 inhibition) using ATP-competitive binding protocols. Prepare test solutions in DMSO (≤0.1% v/v), and measure IC values via fluorescence polarization. Compare activity to reference inhibitors like roscovitine .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data regarding the compound's hydrogen bonding patterns?

- Methodological Answer : Perform X-ray crystallography to resolve spatial arrangements (e.g., intramolecular N–H⋯N bonds). Compare with DFT-optimized geometries (B3LYP/6-31G* basis set). Discrepancies in dihedral angles (e.g., 12.8° vs. predicted 5.2°) may arise from crystal packing forces, requiring multipole refinement in structural models .

Q. What strategies exist for modifying substituents on the pyrimidine ring to enhance biological activity while maintaining solubility?

- Methodological Answer : Introduce polar groups (e.g., –OH, –NH) at the 2-position via Pd-catalyzed cross-coupling. Assess logP values to balance lipophilicity. For solubility, use co-solvents (e.g., PEG-400) or formulate as hydrochloride salts. Biological efficacy is tested via MIC assays against Gram-positive pathogens .

Q. How do solvent polarity and reaction medium affect the regioselectivity of nucleophilic substitution reactions at the 4-position of the pyrimidine ring?

- Methodological Answer : In polar aprotic solvents (e.g., DMSO), nucleophilic attack favors the 4-position due to enhanced stabilization of transition states. Use kinetic studies (HPLC monitoring) to compare regioselectivity in DMSO (90% yield) vs. THF (65%). Solvent-free microwave-assisted synthesis can further improve selectivity .

Q. What analytical approaches are recommended for distinguishing between polymorphic forms of 4-(Butan-2-yloxy)pyrimidin-5-amine derivatives?

- Methodological Answer : Combine differential scanning calorimetry (DSC) to detect melting point variations (e.g., 287.5°C vs. 293.5°C) and Raman spectroscopy to identify lattice vibrations. Powder X-ray diffraction (PXRD) patterns (e.g., 2θ = 12.8°, 17.2°) confirm polymorphic phase purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.